Conformational Constraint: ΔVal versus ΔPhe/ΔLeu
Fmoc-2,3-dehydroval-OH (ΔVal) imposes a distinct conformational constraint compared to other dehydroamino acid derivatives. In model dipeptide N-methylamides, ΔVal-containing peptides adopt an extended conformation with no detectable intramolecular hydrogen bonding or secondary structure, as confirmed by temperature-dependent NMR and NOE studies. This behavior contrasts sharply with ΔzPhe and ΔzLeu, which stabilize β-turn (type-II) structures. This differential conformational preference enables precise, residue-specific tuning of peptide backbone geometry. [1]
| Evidence Dimension | Conformational preference in dipeptide models |
|---|---|
| Target Compound Data | Extended conformation; no intramolecular hydrogen bonds; no discernible secondary structure (ΔVal) |
| Comparator Or Baseline | β-turn (type-II) structure (ΔzPhe and ΔzLeu) |
| Quantified Difference | Qualitative: ΔVal → extended; ΔPhe/ΔLeu → β-turn |
| Conditions | 300 MHz 1H NMR in CDCl3 and (CD3)2SO; NOE studies; IR dilution studies in CHCl3 |
Why This Matters
Enables rational selection of a dehydroamino acid building block to achieve a specific conformational outcome—extended backbone versus β-turn stabilization—directly impacting peptide bioactivity design.
- [1] Gupta, A., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1139-1147. View Source
